1-[(5-Chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-pyridin-2-ylethyl)piperazine
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Overview
Description
1-[(5-Chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-pyridin-2-ylethyl)piperazine is a complex organic compound that features a benzofuran core, a piperazine ring, and a pyridine moiety
Preparation Methods
The synthesis of 1-[(5-Chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-pyridin-2-ylethyl)piperazine typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as chlorinated phenols and methyl ketones.
Attachment of the Piperazine Ring: The piperazine moiety can be introduced via nucleophilic substitution reactions.
Incorporation of the Pyridine Moiety: This step often involves coupling reactions such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-[(5-Chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-pyridin-2-ylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and pyridine sites.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(5-Chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-pyridin-2-ylethyl)piperazine has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in the treatment of neurological disorders and cancers.
Material Science: Its unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism by which 1-[(5-Chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-pyridin-2-ylethyl)piperazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s benzofuran core and pyridine moiety are likely involved in binding to these targets, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
1-[(5-Chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-pyridin-2-ylethyl)piperazine can be compared with other compounds that feature similar structural motifs:
Benzofuran Derivatives: Compounds like 5-chloro-2-methylbenzofuran share the benzofuran core but lack the piperazine and pyridine moieties, which may result in different biological activities.
Piperazine Derivatives: Compounds such as 1-(2-pyridin-2-ylethyl)piperazine lack the benzofuran core, which may affect their pharmacological properties.
Pyridine Derivatives: Compounds like 2-(4-piperazin-1-yl)pyridine share the pyridine and piperazine moieties but lack the benzofuran core, leading to different applications and effects.
The uniqueness of this compound lies in its combination of these three structural elements, which may confer distinct properties and applications.
Properties
Molecular Formula |
C21H22ClN3O2 |
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Molecular Weight |
383.9 g/mol |
IUPAC Name |
(5-chloro-3-methyl-1-benzofuran-2-yl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H22ClN3O2/c1-15-18-14-16(22)5-6-19(18)27-20(15)21(26)25-12-10-24(11-13-25)9-7-17-4-2-3-8-23-17/h2-6,8,14H,7,9-13H2,1H3 |
InChI Key |
CSRUHNPNXLMAPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N3CCN(CC3)CCC4=CC=CC=N4 |
Origin of Product |
United States |
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